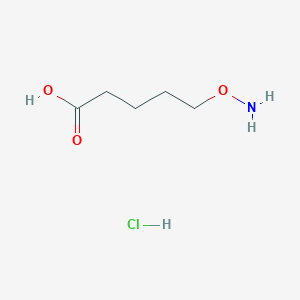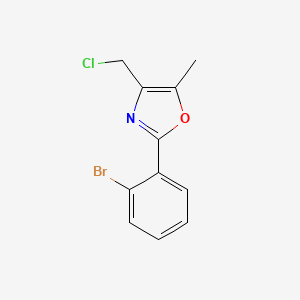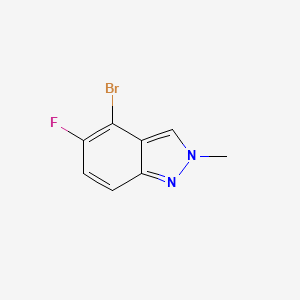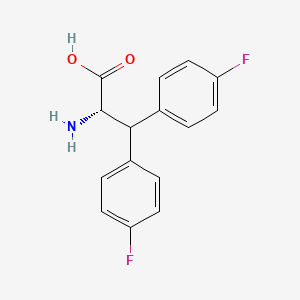
5-(Aminooxy)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(aminooxy)-, hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pentanoic acid, where an aminooxy group is attached to the fifth carbon atom, and it is stabilized in its hydrochloride salt form. This compound is known for its reactivity and versatility in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(aminooxy)-, hydrochloride typically involves the reaction of pentanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The general reaction scheme is as follows:
Formation of Oxime: Pentanoic acid reacts with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxime.
Conversion to Aminooxy Derivative: The oxime is then treated with a reducing agent to yield the aminooxy compound.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 5-(aminooxy)-, hydrochloride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Scientific Research Applications
Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aminooxy group.
Aminolevulinic acid: A porphyrin precursor with an amino group, used in medical applications.
Hexaminolevulinate: An ester of aminolevulinic acid, used as an optical imaging agent.
Uniqueness
Pentanoic acid, 5-(aminooxy)-, hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties. This makes it a valuable tool in chemical synthesis and biological research, distinguishing it from other similar compounds.
Properties
CAS No. |
15985-56-5 |
|---|---|
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-aminooxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H |
InChI Key |
SEYWVXSUGOEOAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)









